

Discovery and historical synthesis of 2-lodo-5methylbenzoic acid

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Compound of Interest

Compound Name: 2-lodo-5-methylbenzoic acid

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The Synthesis of 2-lodo-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-lodo-5-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its utility as a building block, particularly in the synthesis of the dual orexin receptor antagonist Suvorexant, has made its efficient synthesis a topic of significant interest. This technical guide provides an in-depth overview of the historical and current methods for the synthesis of **2-lodo-5-methylbenzoic acid**, with a focus on detailed experimental protocols, quantitative data, and a comparative analysis of the primary synthetic routes.

Introduction

The discovery and development of synthetic routes to **2-lodo-5-methylbenzoic acid** have been driven by its emergence as a critical precursor in medicinal chemistry. The presence of the iodo, methyl, and carboxylic acid functionalities on the benzene ring provides three distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecules. This guide will explore the two principal historical methods for its preparation: the



Sandmeyer reaction of 2-amino-5-methylbenzoic acid and the regioselective iodination of 3-methylbenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of **2-lodo-5-methylbenzoic acid** is presented in the table below.

Property	Value
CAS Number	52548-14-8
Molecular Formula	C ₈ H ₇ IO ₂
Molecular Weight	262.04 g/mol
Melting Point	100-113 °C (crude), 112-113 °C (recrystallized) [1]
Appearance	White to off-white solid
Solubility	Soluble in ether and other organic solvents

Historical Synthesis Methods

Two primary methods have been historically employed for the synthesis of **2-lodo-5-methylbenzoic acid**.

Sandmeyer Reaction of 2-Amino-5-methylbenzoic Acid

The Sandmeyer reaction is a well-established method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In the context of **2-lodo-5-methylbenzoic acid** synthesis, the starting material is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[1][2]



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Caption: Sandmeyer reaction pathway for the synthesis of **2-lodo-5-methylbenzoic acid**.

Diazotization:

- Suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid at 0°C.
- Slowly add a solution of 10 g of sodium nitrite in 20 ml of water dropwise with stirring.
- Continue stirring the mixture for 25 minutes at 0°C.

Iodination:

- Prepare a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water.
- Add this solution dropwise to the diazonium salt solution, maintaining the temperature between 5-10°C.
- Stir the mixture for an additional 30 minutes at room temperature and then for 2 hours at reflux.

• Work-up and Purification:

- Cool the reaction mixture and add sodium thiosulfate until the solution turns yellow (approximately 5 g).
- Collect the crystalline 2-iodo-5-methyl-benzoic acid by vacuum filtration and wash with water until neutral.
- Dissolve the crude acid in ether, wash with sodium thiosulfate solution and then with water.
- Dry the ether layer over sodium sulfate and evaporate the solvent to obtain light-brown crystals.
- Recrystallize the crude product from ligroin to yield pure 2-iodo-5-methyl-benzoic acid.



Parameter	Value	Reference
Starting Material	2-Amino-5-methylbenzoic acid	[2]
Yield	85% (in a similar small-scale prep)	[3]
Crude Melting Point	100-112 °C	[2]
Recrystallized Melting Point	112-113 °C	[1]

Regioselective Iodination of 3-Methylbenzoic Acid

Direct iodination of an aromatic ring offers a more atom-economical approach compared to the Sandmeyer reaction. For the synthesis of **2-lodo-5-methylbenzoic acid**, the regioselective iodination of 3-methylbenzoic acid (m-toluic acid) is a viable route. This method, however, can lead to a mixture of isomers, with the desired **2-iodo-5-methylbenzoic acid** being one of the products.



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Caption: General scheme for the regioselective iodination of 3-methylbenzoic acid.

While various iodinating systems can be employed, a representative procedure might involve the use of an iodine source and an oxidizing agent in an acidic medium. One study reports the iodination of 3-methylbenzoic acid (20 g, 0.15 mol) which resulted in a 50% conversion of the starting material.[3]



Parameter	Value
Starting Material	3-Methylbenzoic acid
Conversion of Starting Material	50%
Yield of 6-iodo-3-methylbenzoic acid	40%
Yield of other regional isomers	8%
Ratio of desired to other isomers	5:1

Spectroscopic Data

The structural confirmation of **2-lodo-5-methylbenzoic acid** is typically achieved through various spectroscopic techniques.

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.91 (d, J= 8.2 Hz, 1H), 7.84 (d, J = 1.8 Hz, 1H), 7.02 (dd, J = 8.2, 1.8 Hz, 1H), 2.36 (s, 3H)
IR Spectroscopy	Characteristic peaks for C=O (carboxylic acid), C-H (aromatic and methyl), and C-I bonds.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of 262.04 g/mol .

Applications in Drug Development

2-lodo-5-methylbenzoic acid is a crucial building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1] The iodo group serves as a handle for cross-coupling reactions, allowing for the construction of the complex molecular architecture of the final drug product.

Conclusion

The synthesis of **2-lodo-5-methylbenzoic acid** has evolved from classical methods like the Sandmeyer reaction to more direct approaches such as regioselective iodination. While the



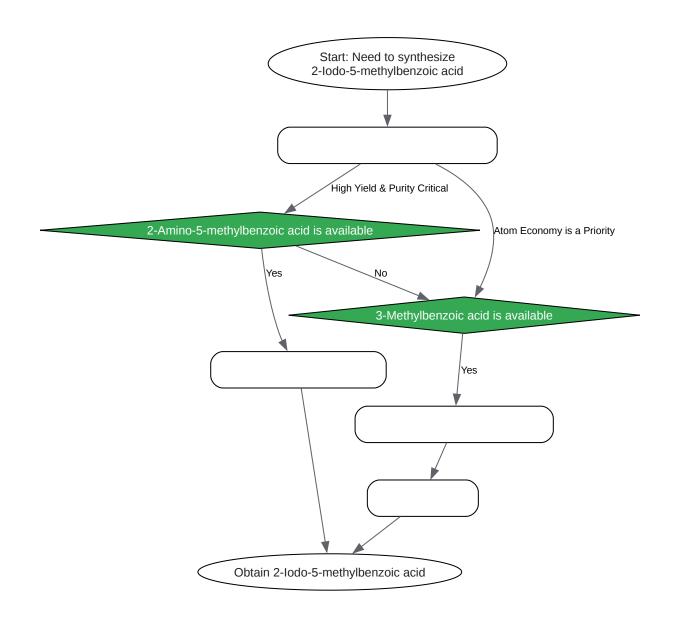




Sandmeyer reaction offers a reliable and high-yielding route from the corresponding aminosubstituted precursor, direct iodination presents a more atom-economical alternative, albeit with potential challenges in regioselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. The continued importance of **2-lodo-5-methylbenzoic acid** in the pharmaceutical industry ensures that the development of efficient and sustainable synthetic methodologies will remain an active area of research.

Workflow for Synthesis Selection





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